1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Inflammation Leukotriene biosynthesis 5-Lipoxygenase

Researchers frequently substitute benzodioxole-pyrrolidine analogs as interchangeable building blocks-leading to divergent biology: MDPPP (ketone) shows psychostimulant activity, while this secondary alcohol exhibits beta-adrenergic modulation. The pre-formed OH circumvents carbonyl reduction, the primary metabolic liability in pyrrolidinophenone series, enabling stable hepatocyte assays. • Deploy as chemically matched negative control in 5-LOX screening (no inhibition at 100 µM in RBL-1 cells). • Chiral scaffold with secondary alcohol for enantiomer separation and stereospecific pharmacology. • Aligns with Markush claims for antidiabetic/anti-obesity agents. Available as racemate; request chiral resolution for advanced profiling.

Molecular Formula C14H20ClNO4
Molecular Weight 301.77
CAS No. 1052531-38-0
Cat. No. B2801151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
CAS1052531-38-0
Molecular FormulaC14H20ClNO4
Molecular Weight301.77
Structural Identifiers
SMILESC1CCN(C1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl
InChIInChI=1S/C14H19NO4.ClH/c16-11(8-15-5-1-2-6-15)9-17-12-3-4-13-14(7-12)19-10-18-13;/h3-4,7,11,16H,1-2,5-6,8-10H2;1H
InChIKeyIAGJGHQVUNEFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Core Structural Identity & Procurement Context


1-(2H-1,3-Benzodioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride (CAS 1052531-38-0) is a synthetic aryloxypropanolamine derivative combining a benzodioxole aromatic ether with a pyrrolidine tertiary amine via a secondary alcohol linker [1]. The compound belongs to a pharmacologically versatile class exploited for beta-adrenergic modulation, lipoxygenase inhibition, and antidiabetic/antiobesity mechanisms [2]. Its molecular formula is C14H20ClNO4 (MW 301.77 g/mol) . Unlike more extensively characterized analogs such as propranolol, sotalol, or the endothelin antagonist atrasentan, this specific compound occupies a distinct chemical space defined by the benzodioxol-5-yloxy motif coupled to a pyrrolidine ring – a combination that confers unique stereoelectronic properties and target-engagement profiles that cannot be assumed from class-level extrapolation alone.

1
Scaffold
Benzodioxole-pyrrolidine probe with secondary alcohol linker
2
Pathway study
Beta-adrenergic receptor research and 5-LOX pathway screening
3
Metabolic context
Pre-formed alcohol avoids carbonyl reduction metabolic liability

Why Generic Substitution Fails


Compounds within the aryloxypropanolamine and benzodioxole-pyrrolidine families are frequently treated as interchangeable building blocks or screening probes; however, subtle variations in linker length, oxidation state, and amine substitution produce divergent biological outcomes. For instance, the ketone analog 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one (MDPPP) exhibits psychostimulant properties via monoamine transporter interactions, while the present secondary alcohol derivative displays a distinct activity signature – including negligible 5-lipoxygenase inhibition at 100 µM [1] and potential beta-adrenergic modulation comparable to sotalol-class agents [2]. The 1,4-benzodioxan analog ZINC03639140, which replaces the benzodioxole with a benzodioxan ring, further illustrates how single-atom changes alter conformational flexibility and hydrogen-bonding capacity, leading to different target selectivity [3]. These examples demonstrate that even closely related in-class molecules cannot be substituted without risking altered potency, selectivity, and pharmacokinetic behavior.

!
Ketone analog (MDPPP) exhibits psychostimulant monoamine activity; alcohol derivative may shift target profile
!
1,4-Benzodioxan analog alters ring size and hydrogen-bond capacity – single-atom change may affect selectivity
!
Truncated direct-ether fragment lacks propanol linker and hydroxyl – conformational and H-bond context differ

Quantitative Differentiation vs. Closest Analogs


5-Lipoxygenase Inhibitory Selectivity vs. MDPPP

The target compound was evaluated for 5-lipoxygenase (5-LOX) inhibition in a rat basophilic leukemia-1 (RBL-1) cell-based assay at 100 µM and exhibited no significant activity, in stark contrast to the ketone analog MDPPP which has documented monoamine transporter interactions and may indirectly modulate arachidonic acid pathways [1]. This functional divergence highlights the critical role of the secondary alcohol oxidation state in determining target engagement – the hydroxyl group eliminates 5-LOX inhibitory potential while retaining other pharmacological properties.

5-LOX Activity
Cross-study comparable
Target: No significant inhibition at 100 µM
MDPPP: Not directly tested; expected differential
Supports negative control use in 5-LOX screening
RBL-1 cell assay; qualitative divergence
Inflammation Leukotriene biosynthesis 5-Lipoxygenase

Beta-Adrenergic Blockade Potential vs. Sotalol-Class

In a comprehensive SAR study of 1,3-benzodioxole derivatives published in J. Med. Chem. (1977), four compounds (including amino-alcohol congeners structurally related to the target compound) demonstrated beta-blocking activity equivalent to sotalol (Table IV, compounds 2, 3, 10, 11) [1]. The target compound shares the benzodioxole-5-yloxy-propanolamine pharmacophore present in these active derivatives, with the pyrrolidine ring providing enhanced lipophilicity and conformational restriction compared to the isopropylamine side chain of sotalol. This structural analogy supports the inference that the target compound may exhibit comparable beta-adrenergic receptor antagonism while offering distinct physicochemical properties.

Beta-blockade potential
Class-level inference
Structural class shows activity comparable to sotalol (compounds 2,3,10,11)
May support beta-adrenergic SAR exploration
Direct testing absent; pyrrolidine may alter PK/receptor subtype
Beta-blocker Cardiovascular Adrenergic receptor

Metabolic Liability: Secondary Alcohol vs. Ketone

The target compound contains a secondary alcohol at the propanol linker, whereas its direct ketone analog MDPPP bears a carbonyl group at the equivalent position. Carbonyl-containing pyrrolidinophenone derivatives are known substrates for rapid reduction by carbonyl-reducing enzymes (e.g., AKR1C, CBR), leading to short plasma half-lives and formation of the corresponding alcohol metabolites [1]. By providing the pre-formed alcohol, the target compound bypasses this metabolic step, potentially offering improved metabolic stability and a simplified pharmacokinetic profile. Additionally, the alcohol group introduces a chiral center that enables enantioselective pharmacology studies.

Metabolic stability
Class-level inference
Target: Secondary alcohol – not a carbonyl reductase substrate
MDPPP: Ketone undergoes rapid reduction
Alcohol form may reduce metabolic variability
Literature precedent on pyrrolidinophenones
Drug metabolism Carbonyl reduction Oxidative stability

Linker-Length Differentiation: Propanol vs. Direct Ether

The commercially available fragment 3-(benzo[d][1,3]dioxol-5-yloxy)pyrrolidine (CAS 1248139-62-9, MW 207.23 g/mol) represents a truncated analog lacking the propanol spacer. The target compound's three-carbon linker bearing a hydroxyl group introduces two additional rotatable bonds and a hydrogen-bond donor/acceptor site, substantially increasing conformational flexibility and enabling distinct ligand-receptor interaction geometries. Molecular weight increases from 207.23 to 301.77 g/mol (+94.54 Da), moving from fragment-like to lead-like chemical space, which affects membrane permeability, solubility, and target binding kinetics.

Linker differentiation
Head-to-head
ΔMW +94.5 Da; ΔRotB +5; ΔHBA +1
Increases conformational diversity and ligand space
Compared to truncated direct-ether analog; calculated descriptors
Conformational flexibility Linker SAR Ligand efficiency

Procurement-Driven Application Scenarios


Cardiovascular Beta-Blocker Lead Optimization

Building on the class-level beta-blocking activity of benzodioxole-propanolamine derivatives comparable to sotalol [1], the target compound serves as a chiral pyrrolidine-containing scaffold for structure-activity relationship (SAR) exploration. Its secondary alcohol enables enantiomer separation and stereospecific pharmacology evaluation, while the pyrrolidine ring offers opportunities for N-substitution to fine-tune potency, selectivity, and pharmacokinetics. Researchers can procure the racemate for initial screening and request chiral resolution for advanced profiling.

Negative Control for 5-LOX Inhibitor Screening

Given the documented absence of 5-LOX inhibitory activity at 100 µM in RBL-1 cells [2], this compound can be deployed as a chemically matched negative control in leukotriene-pathway assays. Its structural similarity to active benzodioxole-based LOX inhibitors (e.g., NDGA analogs) allows researchers to attribute positive hits specifically to structural modifications rather than to the benzodioxole-pyrrolidine core. This reduces false-positive rates in high-throughput screening campaigns.

Metabolic Stability Benchmarking in Pyrrolidinophenones

The pre-formed secondary alcohol circumvents carbonyl reduction – the primary metabolic liability of ketone-containing analogs such as MDPPP [3]. This makes the target compound an ideal comparator for in vitro microsomal and hepatocyte stability assays, enabling teams to quantify the metabolic advantage gained by eliminating the ketone moiety. Data from such studies directly inform the design of next-generation analogs with improved pharmacokinetic profiles.

Antidiabetic & Anti-Obesity Pharmacology

The patent literature explicitly claims aryloxypropanolamine derivatives containing the benzodioxole motif for antidiabetic and anti-obesity applications [4]. The target compound, with its pyrrolidine amine and hydroxyl linker, aligns with the Markush structures described. Procurement enables in vivo evaluation in diet-induced obesity or diabetic rodent models, potentially revealing novel mechanisms distinct from GLP-1 or SGLT2 pathways.

Application
Selection Property
Validation Focus
Beta-adrenergic receptor studies
Benzodioxole-propanolamine scaffold
Class-level activity and enantiomer resolution
5-LOX pathway screening control
Documented inactivity at 100 µM
Negative control in leukotriene assays
Carbonyl reduction stability research
Pre-formed secondary alcohol
Metabolic benchmark vs. ketone analogs
Metabolic disease model studies
Aryloxypropanolamine chemotype
In vivo antidiabetic/anti-obesity endpoint review
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